[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride
Overview
Description
“[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3 . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of this compound are 273.0799529 g/mol .Scientific Research Applications
Anticancer Therapy
The imidazole moiety is a critical component in the design of anticancer drugs due to its role in inhibiting enzymes like the epidermal growth factor receptor (EGFR). EGFR plays a pivotal role in cell cycle regulation, making it a target for anticancer drug development. Compounds containing the imidazole group, such as [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride, could potentially be synthesized to serve as innovative EGFR inhibitors with applications in anticancer therapy .
Proteomics and Drug Discovery
Chemical proteomics studies have indicated that imidazole-containing compounds can target specific residues within proteins, such as the C522 residue of p97, a crucial player in cellular processes. By retaining selectivity among the complex proteome, these compounds assist in biological studies and drug discovery by providing new covalent inhibitors of proteins like p97 .
Anti-Quorum Sensing Agents
Imidazole derivatives have been evaluated for their ability to block quorum sensing signals, particularly at the level of PqsR. This leads to reduced transcription of genes involved in quorum sensing pathways, ultimately diminishing pathogenic behaviors in bacteria. Such compounds could be used to develop new anti-quorum sensing agents with applications in combating bacterial infections .
Therapeutic Potential in Various Diseases
The imidazole ring is a common structural motif found in therapeutic agents for a range of diseases due to its heterocyclic nature containing nitrogen atoms. Compounds with this structure have been explored for their therapeutic potential across various medical fields .
Synthesis of Functional Molecules
Imidazoles are utilized extensively in the synthesis of functional molecules due to their heterocyclic structural motif. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles remains strategically important for advancing applications across different scientific fields .
Heterocyclic Chemistry Research
The study and synthesis of imidazole-containing compounds contribute significantly to heterocyclic chemistry research. The unique properties of the imidazole ring make it an area of interest for developing new chemical entities with potential applications in medicinal chemistry and other scientific disciplines .
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its chemical and biological properties for the development of new drugs . This could include studying its antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that the effects could be diverse depending on the specific target and biochemical pathway involved .
properties
IUPAC Name |
3-(2-phenylimidazol-1-yl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11;;/h1-3,5-6,8,10H,4,7,9,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTAITRPVMYQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662985 | |
Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93668-45-2 | |
Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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